molecular formula C20H23N3O4S B2492447 Methyl 1-(2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetyl)piperidine-4-carboxylate CAS No. 1105205-24-0

Methyl 1-(2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetyl)piperidine-4-carboxylate

Cat. No. B2492447
CAS RN: 1105205-24-0
M. Wt: 401.48
InChI Key: IBKMLVVZMFQKTC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to Methyl 1-(2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetyl)piperidine-4-carboxylate often involves multi-step reactions that include the formation of dihydropyrimidin-4-yl derivatives and subsequent reactions with piperidine derivatives. For instance, efficient and practical asymmetric synthesis methods have been developed for related compounds, highlighting key steps such as diastereoselective reduction and isomerization under basic conditions to obtain enantiomerically pure products (Jona et al., 2009).

Molecular Structure Analysis

The molecular and crystal structures of related piperidine derivatives have been determined by X-ray diffraction analysis, revealing insights into the conformational flexibility and the role of intramolecular and intermolecular hydrogen bonds in molecular packing. These structures often exhibit noncentrosymmetric and polysystem crystals, influenced by hydrogen bonding and molecular association (Kuleshova & Khrustalev, 2000).

Chemical Reactions and Properties

The chemical reactions involving piperidine derivatives are diverse, including acylation, decarboxylation, and 1,3-dipolar cycloaddition, leading to a variety of functionalized compounds. For example, the acylation of 6-methyl-2-methylthio-3-(2-thioxo-1,3,4-oxadiazol-5-yl)methyl-4(3H)-pyrimidinone with amines like piperidine and morpholine has been studied, showing the potential for ring-opening reactions and substitution of methylthio groups (Yakubkene & Vainilavichyus, 1998).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal structure play a crucial role in the applicability of these compounds. The crystal and molecular structure of closely related compounds, stabilized by hydrogen bonding and C-H…π interactions, have been reported, providing insights into their stability and potential applications (Khan et al., 2013).

Chemical Properties Analysis

The chemical properties of this compound and related compounds are characterized by their reactivity towards various chemical agents. The synthesis and structure-activity relationships of acetylcholinesterase inhibitors, for example, demonstrate the importance of understanding the interactions between these compounds and biological targets (Sugimoto et al., 1995).

Scientific Research Applications

Synthesis and Characterization

The synthesis of related heterocyclic compounds, such as dihydropyridines and pyrimidinones, involves multicomponent reactions that provide efficient and "green" methodologies, highlighting their relevance in synthetic organic chemistry. For instance, the synthesis of nitriles of 4-aryl-5-ethoxycarbonyl-2-methylthio-1,4-dihydropyridine-3-carboxylic acid demonstrates the versatility of dihydropyridine derivatives in organic synthesis, showcasing their potential in cardiovascular activity studies and electrochemical oxidation analysis (Krauze et al., 2004). The development of one-pot synthesis methods for 2-aminopyrimidinones further exemplifies the innovative approaches in constructing complex molecules with potential for self-assembly and H-bonding interactions, offering insights into their chemical properties and applications (Bararjanian et al., 2010).

Potential Therapeutic Applications

Compounds derived from or related to the specified molecule have been explored for their potential antitumor activity. For example, the microwave-assisted synthesis of pyrimido[4,5-b][1,6]naphthyridin-4(3H)-ones has shown remarkable activity against cancer cell lines, highlighting the therapeutic potential of these compounds in oncology (Insuasty et al., 2013). Additionally, novel benzodifuranyl; 1,3,5-triazines; 1,3,5-oxadiazepines; and thiazolopyrimidines derived from visnaginone and khellinone have been synthesized and evaluated as anti-inflammatory and analgesic agents, further indicating the diverse biological activities of these chemical frameworks (Abu‐Hashem et al., 2020).

Chemical Behavior and Applications

The exploration of the chemical behavior of related compounds, such as their reactivity, electrochemical properties, and potential as intermediates for further chemical transformations, is crucial for understanding their applications in scientific research. The acylation reactions, cycloadditions, and subsequent transformations of pyrimidinones and other related heterocycles provide valuable information on their reactivity and potential uses in developing new materials or bioactive molecules (Steinlin & Vasella, 2009).

properties

IUPAC Name

methyl 1-[2-(2-benzylsulfanyl-6-oxo-1H-pyrimidin-4-yl)acetyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4S/c1-27-19(26)15-7-9-23(10-8-15)18(25)12-16-11-17(24)22-20(21-16)28-13-14-5-3-2-4-6-14/h2-6,11,15H,7-10,12-13H2,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBKMLVVZMFQKTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)C(=O)CC2=CC(=O)NC(=N2)SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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